molecular formula C6H12ClF2NO B2359359 (5,5-Difluorooxan-2-yl)methanamine hydrochloride CAS No. 2138228-63-2

(5,5-Difluorooxan-2-yl)methanamine hydrochloride

Cat. No.: B2359359
CAS No.: 2138228-63-2
M. Wt: 187.61
InChI Key: PKPNUIDVPWSBAA-UHFFFAOYSA-N
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Description

(5,5-Difluorooxan-2-yl)methanamine hydrochloride is a chemical compound with the molecular formula C6H11F2NO·HCl. It is a derivative of oxane, featuring two fluorine atoms at the 5-position and an amine group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5,5-Difluorooxan-2-yl)methanamine hydrochloride typically involves the difluoromethylation of oxane derivatives. One common method includes the reaction of oxane with difluorocarbene precursors under controlled conditions to introduce the difluoromethyl group. The resulting intermediate is then subjected to amination reactions to introduce the amine group at the 2-position .

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes using metal-based catalysts to enhance the efficiency and selectivity of the reaction. The use of difluorocarbene reagents in a continuous flow reactor can streamline the production process, making it more suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: (5,5-Difluorooxan-2-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(5,5-Difluorooxan-2-yl)methanamine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of (5,5-Difluorooxan-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

  • (5,5-Difluorotetrahydro-2H-pyran-2-yl)methanamine hydrochloride
  • (S)-γ-Hydroxymethyl-γ-butyrolactone
  • Difluoromethylated heterocycles

Comparison: (5,5-Difluorooxan-2-yl)methanamine hydrochloride is unique due to its specific substitution pattern and the presence of both difluoromethyl and amine groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

(5,5-difluorooxan-2-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F2NO.ClH/c7-6(8)2-1-5(3-9)10-4-6;/h5H,1-4,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKPNUIDVPWSBAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1CN)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2138228-63-2
Record name 1-(5,5-difluorooxan-2-yl)methanamine hydrochloride
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